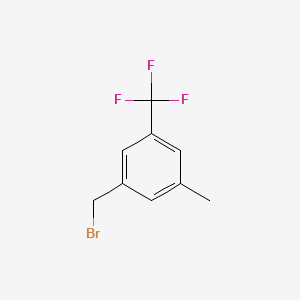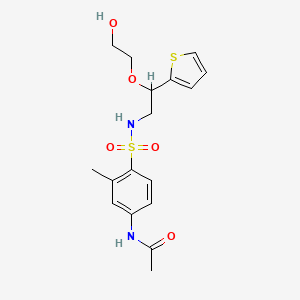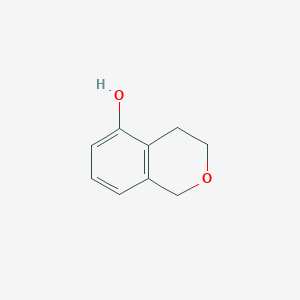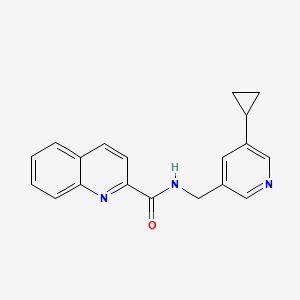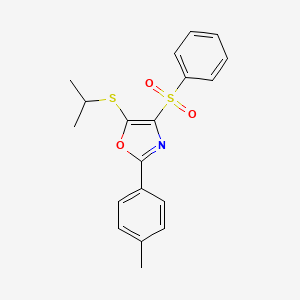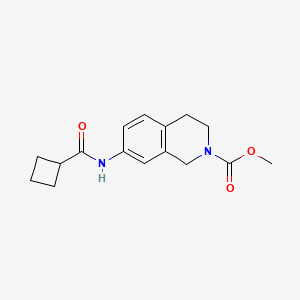
methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate' involves the reaction of cyclobutanecarboxylic acid with methylamine to form the corresponding amide. This amide is then reacted with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid to form the final product.
Starting Materials
Cyclobutanecarboxylic acid, Methylamine, 3,4-dihydroisoquinoline-2(1H)-carboxylic acid
Reaction
Step 1: Cyclobutanecarboxylic acid is reacted with excess methylamine in the presence of a catalyst such as HCl to form the corresponding amide., Step 2: The resulting amide is then purified and reacted with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid in the presence of a coupling agent such as EDCI or DCC and a base such as DIPEA to form the final product, methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate., Step 3: The final product is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Wirkmechanismus
The mechanism of action of methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of cancer cells. It has also been reported to have antibacterial activity by disrupting the bacterial cell membrane. Furthermore, this compound has been shown to have analgesic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate in lab experiments is its potential applications in the field of medicinal chemistry. It has been reported to have antitumor and antibacterial activity, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to work with.
Zukünftige Richtungen
There are several future directions that can be explored with respect to methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. One potential direction is to explore its potential applications in the field of drug development. This compound has been shown to have antitumor and antibacterial activity, which makes it a promising candidate for drug development. Another potential direction is to explore its mechanism of action in more detail. The mechanism of action of this compound is not fully understood, and further research in this area could provide valuable insights. Additionally, future research could focus on optimizing the synthesis method of this compound to obtain higher yields and improve its solubility in water.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Furthermore, this compound has been reported to have analgesic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
methyl 7-(cyclobutanecarbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-16(20)18-8-7-11-5-6-14(9-13(11)10-18)17-15(19)12-3-2-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQNMBQOHBKUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

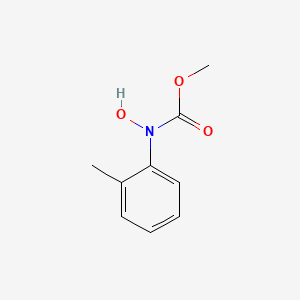
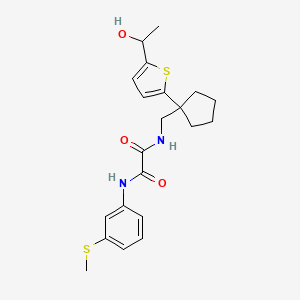
![2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B2660737.png)
![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
![Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate](/img/structure/B2660741.png)
![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)
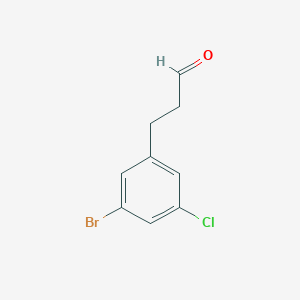
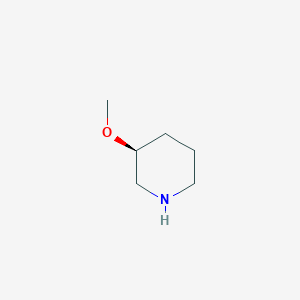
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)
